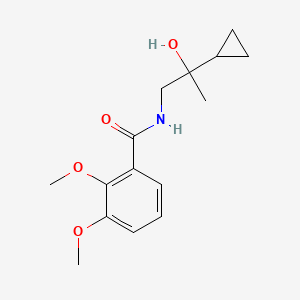

N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(18,10-7-8-10)9-16-14(17)11-5-4-6-12(19-2)13(11)20-3/h4-6,10,18H,7-9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVPIUBYYRXQHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C(=CC=C1)OC)OC)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide typically involves the condensation of 2,3-dimethoxybenzoic acid with 2-cyclopropyl-2-hydroxypropylamine. The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a ketone.

Reduction: The amide group can be reduced to an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are typically employed.

Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of substituted benzamide derivatives with various functional groups.

Scientific Research Applications

Synthetic Routes

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide typically involves the following steps:

- Condensation Reaction : The reaction of 2,3-dimethoxybenzoic acid with 2-cyclopropyl-2-hydroxypropylamine.

- Coupling Agents : Utilization of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation.

- Purification : The final product is purified through recrystallization or chromatography.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide has diverse applications across several scientific disciplines:

Chemistry

- Building Block for Synthesis : This compound serves as a foundational building block for synthesizing more complex molecules in organic chemistry. Its unique functional groups allow for various modifications and derivatizations.

Biology

- Biological Activity Investigation : Research has focused on its interactions with biomolecules, particularly its binding affinity to specific receptors involved in cellular signaling pathways.

Medicine

- Therapeutic Potential : The compound is being explored for its anti-inflammatory and anticancer properties. Recent studies indicate that it may inhibit certain enzymes linked to inflammatory responses and cancer cell proliferation.

Industry

- Material Development : In industrial applications, N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide is utilized in developing new materials and catalysts due to its unique chemical properties.

Recent Studies and Case Studies

Recent research has provided insights into the compound's potential applications:

- Binding Studies : In vitro studies have indicated selective binding to receptors implicated in inflammatory responses.

- Cell Line Experiments : Testing on various cancer cell lines has shown promising cytotoxic effects, suggesting further exploration for therapeutic applications.

- Animal Models : Administration in mouse models has demonstrated a reduction in inflammatory markers and improvement in disease scores for conditions like colitis.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: [18F]Fallypride

Chemical Name : (S)-N-[(1-Allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide

Key Differences :

- Substituents : [18F]Fallypride contains an allyl-pyrrolidinyl-methyl group and a fluoropropyl chain, whereas the target compound has a cyclopropyl-hydroxypropyl group.

- Receptor Affinity: [18F]Fallypride exhibits nanomolar affinity for dopamine D2/D3 receptors (Ki ~ 0.03 nM for D2), making it a gold-standard PET tracer for neuroimaging . The cyclopropyl-hydroxypropyl group in the target compound may alter receptor binding kinetics due to steric and electronic effects.

- Applications: [18F]Fallypride is used in clinical and research PET imaging to quantify D2/D3 receptor availability in disorders like schizophrenia and addiction .

Structural Analog: N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

Key Differences :

- Core Structure : This compound features a 3-methylbenzamide core instead of 2,3-dimethoxybenzamide.

- Functional Groups: The hydroxy-dimethylethyl side chain acts as an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization in synthesis .

Structural Analog: 5-Bromo-N-(2-(Ethyl(Methyl)Amino)Ethyl)-2,3-Dimethoxybenzamide

Key Differences :

- Substituents: This compound includes a bromo substituent on the benzamide ring and an ethyl-methylaminoethyl side chain, part of a series of bitopic ligands targeting dopamine D3 receptors .

- Pharmacological Focus : Designed for high D3 selectivity, this compound’s bromine atom enhances lipophilicity, while the target compound’s cyclopropyl group may prioritize metabolic stability over receptor subtype selectivity.

Comparative Data Table

*Abbreviations: DMB = Dimethoxybenzamide; MB = Methylbenzamide

Research Findings and Implications

- Receptor Binding: The 2,3-dimethoxybenzamide scaffold is critical for dopamine receptor interaction, as seen in [18F]fallypride.

- Metabolic Stability: Cyclopropane rings are known to resist oxidative metabolism, suggesting the target compound could have a longer half-life than analogs with allyl or fluoropropyl groups .

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide is a benzamide derivative notable for its complex structure, which includes a cyclopropyl group and two methoxy groups on the benzene ring. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory and anticancer properties. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.336 g/mol

- Melting Point : 123 - 125°C

- Solubility : Soluble in organic solvents (DMSO, ethanol, methanol), insoluble in water.

Synthesis

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide typically involves the condensation of 2,3-dimethoxybenzoic acid with 2-cyclopropyl-2-hydroxypropylamine. The reaction is facilitated by coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the amide bond. Purification is achieved through recrystallization or chromatography.

Biological Activity

Research indicates that N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide exhibits various pharmacological activities:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and pathways associated with inflammation.

- Anticancer Activity : Investigations into its cytotoxic effects on cancer cell lines have shown promising results, indicating potential for development as an anticancer agent.

- Neuropharmacological Effects : The compound's structural features may contribute to neuroleptic properties, similar to other benzamide derivatives.

The mechanism of action for N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide involves interaction with specific molecular targets such as enzymes or receptors. Binding to these targets can modulate their activity, leading to various biological effects. For instance, the presence of methoxy groups may enhance binding affinity and metabolic stability.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine release | |

| Anticancer | Cytotoxic effects on various cancer cell lines | |

| Neuropharmacological | Potential neuroleptic effects |

Case Study Highlights

-

Anti-inflammatory Research :

- A study demonstrated that N-(2-cyclopropyl-2-hydroxypropyl)-2,3-dimethoxybenzamide significantly reduced levels of TNF-alpha in vitro, suggesting a mechanism for its anti-inflammatory properties.

-

Anticancer Efficacy :

- In a series of experiments involving human cancer cell lines (e.g., breast and lung cancer), the compound exhibited IC50 values indicating effective cytotoxicity at micromolar concentrations.

-

Neuropharmacological Investigations :

- Comparative studies with other benzamide derivatives revealed that this compound displayed enhanced binding affinity for dopamine receptors, indicating potential use in treating neuropsychiatric disorders.

Q & A

Q. How do aging and genetic polymorphisms affect in vivo receptor occupancy studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.